Neopentyl alcohol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.40 mmiscible with alc, ether; in water: about 3.5% @ 25 °cwater solubility = 3.5x10+4 mg/l at 25 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

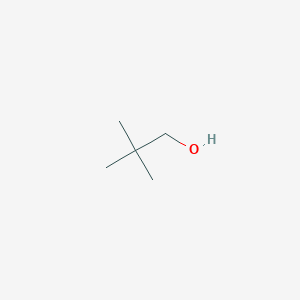

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSSIOMAKSHJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052501 | |

| Record name | 2,2-Dimethylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Volatile solid with an odor of peppermint; [Merck Index] Colorless to white solid; [CHEMINFO] White crystalline solid; [MSDSonline] | |

| Record name | Neopentyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

114 °C | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 °F (37 °C) (CLOSED CUP) | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C, Water solubility = 3.5X10+4 mg/L at 25 °C. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.812 @ 20 °C/4 °C, Liquid density = 851.5 kg/cu m | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.0 [mmHg], 16 MM HG @ 20 °C | |

| Record name | Neopentyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

75-84-3 | |

| Record name | Neopentyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I067PJD7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Neopentyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl alcohol, systematically known as 2,2-dimethylpropan-1-ol, is a primary alcohol with a unique, sterically hindered neopentyl structure. This structural feature imparts distinct chemical and physical properties that are of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its characteristic spectral data.

Chemical and Physical Properties

This compound is a colorless, volatile crystalline solid at room temperature with a characteristic peppermint-like odor.[1] It is one of the eight isomers of pentyl alcohol. The bulky tert-butyl group attached to the carbinol carbon significantly influences its reactivity and physical characteristics.

Identification and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-Dimethylpropan-1-ol | [2][3] |

| Synonyms | Neopentanol, tert-Butyl carbinol | [2][3] |

| CAS Number | 75-84-3 | [2][3] |

| Chemical Formula | C₅H₁₂O | [2][3] |

| Molecular Weight | 88.15 g/mol | [2][3] |

| Appearance | Colorless waxy crystalline solid | [3] |

| Odor | Peppermint-like | [1] |

Physical Properties

The physical properties of this compound are summarized in Table 2. Its relatively high melting point and boiling point compared to other pentanol isomers are a consequence of its compact and symmetrical structure, which allows for efficient crystal packing.

| Property | Value | Reference(s) |

| Melting Point | 52-56 °C | [4] |

| Boiling Point | 113-114 °C | [4] |

| Density | 0.812 g/mL at 20 °C | [2][3] |

| Solubility in Water | 36 g/L at 25 °C | [2] |

| Solubility in Organic Solvents | Very soluble in ethanol and diethyl ether | [2] |

| Vapor Pressure | 16 mmHg at 25 °C | [5] |

| Flash Point | 37 °C (99 °F) | [2] |

| Refractive Index | 1.405 |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a protocol for its synthesis.

Synthesis of this compound from Diisobutylene

This procedure describes the synthesis of this compound via the acid-catalyzed reaction of diisobutylene with hydrogen peroxide, followed by decomposition of the resulting hydroperoxide.[6]

Materials:

-

Diisobutylene

-

30% Hydrogen peroxide

-

95-96% Sulfuric acid

-

Ice

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of the Peroxidizing Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 800 g of 30% hydrogen peroxide to 5-10 °C using an ice bath. Separately, prepare a cold solution of sulfuric acid by adding 800 g of 95-96% sulfuric acid to 310 g of cracked ice. Slowly add the cold sulfuric acid solution to the hydrogen peroxide, maintaining the temperature below 20 °C.

-

Reaction with Diisobutylene: To the prepared peroxidizing solution, add 224.4 g (2 moles) of commercial diisobutylene over 5-10 minutes. Remove the ice bath and maintain the reaction mixture at approximately 25 °C with vigorous agitation for 24 hours.

-

Isolation of the Hydroperoxide: After 24 hours, discontinue stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer containing the hydroperoxide.

-

Decomposition of the Hydroperoxide: In a separate flask equipped with a stirrer, thermometer, and dropping funnel, and cooled with an ice bath, place 500 g of 70% sulfuric acid. Add the organic layer from the previous step to the sulfuric acid with vigorous stirring, maintaining the temperature between 15-25 °C. After the addition is complete, continue stirring for 30 minutes at 5-10 °C.

-

Work-up and Distillation: Allow the layers to separate and draw off the lower aqueous layer. The upper organic layer is then distilled without fractionation. Collect the distillate and separate the upper organic layer.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and fractionally distill. Collect the fraction boiling between 111-113 °C.

Determination of Melting Point

The melting point of this compound is determined using the capillary method in a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder a small amount of the this compound sample. Introduce the powdered sample into the open end of a capillary tube and tap the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the block at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Determination of Boiling Point

The boiling point is determined using a micro-boiling point or Thiele tube method.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube. Since this compound is a solid at room temperature, it should be gently melted before transferring.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid sample.

-

Measurement: Attach the test tube to a thermometer and immerse it in the heating bath.

-

Heat the bath gradually. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

When a continuous and rapid stream of bubbles is observed, stop heating and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of this compound, a waxy solid at room temperature, can be determined by the displacement method after melting.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of known volume

-

Water bath

-

Analytical balance

Procedure:

-

Calibration of Pycnometer: Determine the exact volume of the pycnometer by weighing it empty and then filled with deionized water at a known temperature.

-

Sample Measurement: Weigh the empty, dry pycnometer.

-

Gently melt the this compound in a warm water bath (above its melting point, e.g., at 60 °C).

-

Fill the pycnometer with the molten this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 60 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully insert the stopper, allowing excess liquid to overflow. Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Solubility in Water

The solubility of this compound in water is determined by the shake-flask method.

Materials:

-

This compound

-

Deionized water

-

Thermostated shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Place the flask in a thermostated shaker bath set to 25 °C and agitate for at least 24 hours to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filter the sample if necessary.

-

Quantification: Analyze the concentration of this compound in the aqueous solution using a pre-calibrated analytical method, such as Gas Chromatography (GC).

-

The solubility is expressed in grams per liter (g/L).

Spectral Data and Interpretation

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

Expected Spectrum:

-

A singlet integrating to 9 protons, corresponding to the three equivalent methyl groups of the tert-butyl group. The typical chemical shift is around δ 0.95 ppm.

-

A singlet integrating to 2 protons, corresponding to the methylene (-CH₂-) group. The typical chemical shift is around δ 3.3 ppm.

-

A broad singlet integrating to 1 proton, corresponding to the hydroxyl (-OH) proton. The chemical shift of this peak is variable and depends on concentration and temperature, typically appearing between δ 1.5 and 2.5 ppm.

Interpretation: The simplicity of the spectrum, with only three distinct signals, is a direct reflection of the high symmetry of the this compound molecule. The absence of splitting for the methyl and methylene protons is due to the quaternary carbon, which has no attached protons to couple with.

¹³C NMR Spectroscopy

Sample Preparation: Dissolve 50-100 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected Spectrum:

-

A signal around δ 26 ppm, corresponding to the three equivalent methyl carbons.

-

A signal around δ 36 ppm, corresponding to the quaternary carbon.

-

A signal around δ 73 ppm, corresponding to the methylene carbon attached to the hydroxyl group.

Interpretation: The ¹³C NMR spectrum further confirms the structure with three distinct carbon environments, consistent with the molecular symmetry.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a melt between two salt plates.

Expected Spectrum:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

-

Strong C-H stretching absorptions in the region of 2850-3000 cm⁻¹.

-

A strong C-O stretching absorption in the region of 1000-1050 cm⁻¹.

-

Characteristic C-H bending vibrations for the tert-butyl group.

Interpretation: The presence of the broad O-H stretch and the C-O stretch are definitive indicators of an alcohol functional group.

Mass Spectrometry

Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography. Electron ionization (EI) is a common ionization method.

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) at m/z = 88 may be weak or absent due to the facile fragmentation of alcohols.

-

A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), formed by alpha-cleavage.

-

A peak at m/z = 31, corresponding to [CH₂OH]⁺, also from alpha-cleavage.

-

A peak at m/z = 70, resulting from the loss of water (M-18).

Interpretation: The fragmentation pattern is dominated by the formation of the stable tert-butyl cation, which is a key diagnostic feature for compounds containing this group. The loss of water is also a common fragmentation pathway for alcohols.

Conclusion

This compound possesses a unique set of chemical and physical properties dictated by its sterically hindered structure. This guide has provided a detailed overview of these properties, along with comprehensive experimental protocols for their determination and analysis of the compound's spectral data. This information serves as a valuable resource for researchers and professionals working with or considering the use of this compound in their applications.

References

Synthesis of neopentyl alcohol from diisobutylene

An In-Depth Technical Guide to the Synthesis of Neopentyl Alcohol from Diisobutylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,2-dimethylpropan-1-ol) is a vital branched-chain primary alcohol featuring a compact, sterically hindered structure.[1] This unique neopentyl arrangement confers unusual reactivity and stability to its derivatives, making it a valuable intermediate in the synthesis of surfactants, plasticizers, synthetic lubricants, resins, and pharmaceuticals.[1] While several synthetic routes exist, this guide details a well-documented industrial method for producing this compound from the bulk chemical feedstock, diisobutylene.[1][2] The process involves the acid-catalyzed addition of hydrogen peroxide to diisobutylene to form a tertiary hydroperoxide intermediate, followed by an acid-catalyzed rearrangement and decomposition to yield this compound.[3]

Overall Synthetic Strategy

The conversion of diisobutylene, a C8 olefin, into this compound, a C5 alcohol, necessitates a carbon-carbon bond cleavage. The described method achieves this through a two-stage process. First, diisobutylene reacts with hydrogen peroxide in the presence of sulfuric acid to form a hydroperoxide. In the second stage, this intermediate is decomposed, again under acidic conditions, which induces a rearrangement and cleavage to yield this compound and acetone as the major products.[3]

The logical workflow for this synthesis is outlined below. The process begins with the preparation of the hydroperoxide intermediate from the starting materials, which is then isolated and subjected to decomposition and subsequent purification to yield the final product.

Caption: Overall experimental workflow for this compound synthesis.

Experimental Protocols

The following protocols are based on a verified procedure from Organic Syntheses.[3][4] Safety Note: This procedure involves strong acids and peroxides. A thorough risk assessment must be conducted, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All operations should be performed in a well-ventilated fume hood.

Stage 1: Preparation of the Hydroperoxide Intermediate

This stage involves the formation of a tertiary hydroperoxide from diisobutylene.

Methodology:

-

A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

800 g of 30% hydrogen peroxide is added to the flask, which is then cooled in an ice bath.

-

A cold (10°C) sulfuric acid solution is prepared by adding 800 g of 95-96% sulfuric acid to 310 g of cracked ice.

-

With rapid stirring, the cold sulfuric acid solution is added slowly to the hydrogen peroxide over approximately 20 minutes, ensuring the reaction temperature does not exceed 20°C.[3][4]

-

224.4 g (2 moles) of commercial diisobutylene is then added over a period of 5-10 minutes.[3]

-

The ice bath is replaced with a water bath to maintain a temperature of approximately 25°C.

-

After 24 hours, stirring is stopped, and the mixture is transferred to a 2-liter separatory funnel to allow the layers to separate. The upper organic layer contains the hydroperoxide intermediate.

| Parameter | Value |

| Reactants | |

| Diisobutylene | 224.4 g (2 moles) |

| Hydrogen Peroxide (30%) | 800 g |

| Sulfuric Acid (95-96%) | 800 g |

| Ice | 310 g |

| Reaction Conditions | |

| Acid Addition Temperature | < 20°C |

| Reaction Temperature | ~25°C |

| Reaction Time | 24 hours |

| Output | |

| Intermediate Organic Layer | 240–250 g |

| Table 1. Quantitative data for hydroperoxide intermediate formation.[3][4] |

Stage 2: Acid-Catalyzed Decomposition and Isolation of this compound

The isolated hydroperoxide is rearranged and cleaved to form this compound.

Methodology:

-

The upper organic layer (240–250 g) from Stage 1 is added via a dropping funnel to a flask containing 500 g of 70% sulfuric acid, cooled in an ice bath.

-

The addition is performed with vigorous stirring over 65–75 minutes, maintaining the reaction temperature between 15–25°C.[3][4]

-

Stirring is continued for an additional 30 minutes at a lower temperature of 5–10°C.

-

The mixture is allowed to stand for 0.5–3 hours until the layers separate completely.

-

The lower aqueous layer is drawn off into 1 liter of water and this mixture is distilled without fractionation.

-

The distillation is stopped after 50-100 ml of water has been collected.

-

The upper organic layer from the distillate (180–190 g) is separated and dried over anhydrous magnesium sulfate.[3][4]

-

The dried organic layer is filtered and purified by fractional distillation. The fraction boiling at 111–113°C is collected as pure this compound.

| Parameter | Value |

| Reactants | |

| Hydroperoxide Layer | 240–250 g |

| Sulfuric Acid (70%) | 500 g |

| Reaction Conditions | |

| Addition Temperature | 15–25°C |

| Post-addition Stirring Temp. | 5–10°C |

| Addition Time | 65–75 minutes |

| Purification | |

| Product Boiling Point | 111–113°C |

| Final Yield | |

| This compound Yield | 60–70 g |

| Theoretical Yield (%) | 34–40% (based on diisobutylene) |

| Table 2. Quantitative data for this compound production and purification.[1][3][4] |

Reaction Mechanism

The core of this synthesis is the acid-catalyzed rearrangement of the tertiary hydroperoxide formed from diisobutylene. This rearrangement proceeds via a Criegee-like mechanism, where a migratory aptitude favors the migration of the bulky tert-butyl group. This migration leads to the cleavage of the C-C bond, ultimately forming this compound and acetone. An alternative, less-favored rearrangement can also occur, yielding small amounts of methyl neopentyl ketone and methanol.[3]

References

An In-depth Technical Guide to the Lithium Aluminum Hydride Reduction of Trimethylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the reduction of trimethylacetic acid (pivalic acid) to 2,2-dimethyl-1-propanol (neopentyl alcohol) using lithium aluminum hydride (LAH). This guide details the reaction mechanism, experimental protocols, quantitative data, and safety considerations pertinent to this specific transformation, which is relevant in various synthetic chemistry applications, including the development of pharmaceutical intermediates.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently carrying out this conversion, even with sterically hindered substrates like trimethylacetic acid.[1][2] The t-butyl group of trimethylacetic acid presents a significant steric challenge, making the choice of a powerful reductant like LAH essential for achieving high yields. The product, 2,2-dimethyl-1-propanol, is a valuable building block in the synthesis of various organic molecules.

Reaction Mechanism

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a multi-step mechanism:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LAH in a rapid acid-base reaction. This initial step forms a lithium carboxylate salt and generates hydrogen gas.

-

Coordination and Hydride Attack: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl carbon for nucleophilic attack by a hydride ion.

-

Formation of a Tetrahedral Intermediate: The hydride attack leads to the formation of a tetrahedral dialkoxyaluminate intermediate.

-

Collapse and Aldehyde Formation: This intermediate collapses, eliminating an O-aluminate species to form an aldehyde. It is important to note that the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further.

-

Second Hydride Attack: A second equivalent of hydride attacks the aldehyde carbonyl, forming an aluminum alkoxide.

-

Work-up: The final step involves quenching the reaction with water and acid or base to hydrolyze the aluminum alkoxide and yield the primary alcohol.

Quantitative Data

The reduction of trimethylacetic acid with lithium aluminum hydride is a high-yielding reaction. The following table summarizes the key quantitative data for this transformation based on established literature.[2]

| Reactant | Reagent | Product | Solvent | Yield |

| Trimethylacetic Acid | Lithium Aluminum Hydride (LAH) | 2,2-Dimethyl-1-propanol | Diethyl Ether | 92% |

Experimental Protocols

The following is a detailed methodology for the reduction of trimethylacetic acid using lithium aluminum hydride, adapted from the general procedure for ether-soluble acids.[2]

Materials:

-

Trimethylacetic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

10% Sulfuric acid (for work-up)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Setup: A dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled. The apparatus is flame-dried or oven-dried and flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Preparation: A solution of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask.

-

Addition of Carboxylic Acid: A solution of trimethylacetic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the LAH solution at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching (Work-up): The reaction flask is cooled in an ice bath. The excess LAH is cautiously quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid. This should be done in a fume hood as hydrogen gas is evolved.

-

Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The resulting crude 2,2-dimethyl-1-propanol can be purified by distillation.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the lithium aluminum hydride reduction of trimethylacetic acid.

References

Synthesis of Neopentyl Alcohol via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neopentyl alcohol (2,2-dimethyl-1-propanol) utilizing the Grignard reaction. This method represents a cornerstone of carbon-carbon bond formation in organic synthesis. This document details the primary synthetic routes, experimental protocols, quantitative data, and potential side reactions to facilitate its application in research and development.

Executive Summary

The Grignard reaction offers a robust and versatile method for the synthesis of this compound, a sterically hindered primary alcohol. The primary approach involves the nucleophilic addition of a Grignard reagent to formaldehyde. Two principal Grignard reagents are commonly employed: tert-butylmagnesium chloride and neopentylmagnesium chloride/bromide. While both routes are effective, they present different considerations regarding starting materials and potential side reactions. This guide will explore both pathways, providing detailed experimental procedures and available quantitative data to inform reagent and procedural selection.

Reaction Pathways

The synthesis of this compound via a Grignard reaction is a two-step process:

-

Formation of the Grignard Reagent: An organohalide reacts with magnesium metal in an ethereal solvent to form the organomagnesium halide.

-

Nucleophilic Addition to Formaldehyde: The Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic work-up yields this compound.

The two primary pathways are outlined below:

-

Pathway A: Utilizes the commercially available or in situ prepared tert-butylmagnesium chloride.

-

Pathway B: Employs neopentylmagnesium chloride or bromide, prepared from the corresponding neopentyl halide.

Figure 1: Synthetic pathways to this compound via Grignard reaction.

Quantitative Data

The yield of this compound is influenced by the choice of Grignard reagent, the form of formaldehyde used, and the reaction conditions. The following table summarizes available data from various sources. Direct comparison should be made with caution as experimental conditions may vary.

| Grignard Reagent | Carbonyl Source | Solvent | Reported Yield | Purity | Reference |

| tert-Butylmagnesium Chloride | Paraformaldehyde | Tetrahydrofuran (THF) | Not specified | 98% | [Japanese Patent JP2008158864, as cited in 2, 9] |

| Cyclohexylmagnesium Chloride | Gaseous Formaldehyde (from Paraformaldehyde) | Ether | 64-69% | Not specified | [Analogous reaction, 3] |

| Cyclohexylmagnesium Chloride | Paraformaldehyde (direct addition) | Ether | 40-50% | Not specified | [Analogous reaction, 3] |

Experimental Protocols

Strict anhydrous conditions are paramount for the success of any Grignard reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ether solvents are essential.

Protocol 1: Synthesis from tert-Butylmagnesium Chloride and Paraformaldehyde

This protocol is based on the method described in Japanese Patent JP2008158864.[1][2]

4.1.1 Materials and Equipment

-

tert-Butylmagnesium chloride solution (e.g., 2.0 M in THF)

-

Paraformaldehyde (dried)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel

-

Inert gas supply (nitrogen or argon)

-

Ice bath

4.1.2 Procedure

-

Apparatus Setup: Assemble the dry glassware under an inert atmosphere.

-

Reaction Setup: Charge the flask with a suspension of dried paraformaldehyde in anhydrous THF.

-

Grignard Addition: Cool the flask in an ice bath. Add the tert-butylmagnesium chloride solution dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up (Quenching): Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at 113-114°C.

Protocol 2: Synthesis from Neopentyl Halide and Gaseous Formaldehyde

This protocol is adapted from procedures for analogous primary alcohols.[3][4]

4.2.1 Materials and Equipment

-

Neopentyl chloride or bromide

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether or THF

-

Paraformaldehyde (dried)

-

Apparatus for formaldehyde gas generation (a separate flask with a gas inlet tube leading into the Grignard reaction flask)

-

Standard Grignard reaction setup as in 4.1.1

4.2.2 Procedure

-

Grignard Reagent Formation:

-

Place magnesium turnings and a crystal of iodine in the reaction flask under an inert atmosphere.

-

Add a small amount of a solution of neopentyl halide in anhydrous ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining neopentyl halide solution dropwise to maintain a steady reflux.

-

After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

In a separate flask, heat dried paraformaldehyde to 180-200°C to generate gaseous formaldehyde.[4]

-

Pass the gaseous formaldehyde through the stirred Grignard solution via a gas inlet tube.

-

-

Work-up and Purification: Follow steps 5-8 from Protocol 4.1.2.

Figure 2: Experimental workflow for this compound synthesis.

Reaction Mechanism and Potential Side Reactions

The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde.

Figure 3: Simplified Grignard reaction mechanism.

Several side reactions can occur, potentially reducing the yield and purity of the desired product:

-

Reaction with Protic Solvents: Grignard reagents are strong bases and will react with any source of protons (e.g., water, alcohols) to form an alkane. This underscores the necessity of strictly anhydrous conditions.

-

Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide.

-

Enolization: If the carbonyl compound has an alpha-hydrogen, the Grignard reagent can act as a base, leading to enolate formation. This is not a concern with formaldehyde.

-

Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl carbon.[5]

Safety and Handling

-

Grignard Reagents: Are highly reactive, flammable, and react violently with water. Handle under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Ether Solvents (Diethyl Ether, THF): Are extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

-

Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and is toxic. Handle with appropriate engineering controls (fume hood) and PPE.

Conclusion

The Grignard reaction is a highly effective method for synthesizing this compound. The choice between using tert-butylmagnesium chloride or preparing neopentylmagnesium halide will depend on the availability of starting materials and the desired scale of the reaction. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthesis in a laboratory setting.

References

Spectroscopic Analysis of Neopentyl Alcohol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for neopentyl alcohol (2,2-dimethyl-1-propanol), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 0.93 | Singlet | 9H | -(CH₃)₃ |

| 2 | 3.29 | Singlet | 2H | -CH₂- |

| 3 | 1.5 (variable) | Singlet (broad) | 1H | -OH |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 26.1 | -(C H₃)₃ |

| 2 | 32.2 | -C (CH₃)₃ |

| 3 | 73.1 | -C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2958, 2870 | Strong | C-H stretch (sp³ hybridized) |

| 1478, 1367 | Medium | C-H bend (methyl and methylene) |

| 1045 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are generalized protocols for obtaining the NMR and IR spectra of this compound. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 300 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal reference.

¹³C NMR Acquisition:

-

Instrument: 75 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 128-1024 (or more, depending on concentration and instrument sensitivity).

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal reference.

IR Spectroscopy

As this compound is a solid at room temperature, a solid sampling technique is required.

Thin Film Method:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

KBr Pellet Method:

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Spectroscopic Data Relationship

The following diagram illustrates the logical flow of how different spectroscopic techniques are used to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

An In-depth Technical Guide to Neopentyl Alcohol (CAS 75-84-3)

For Researchers, Scientists, and Drug Development Professionals

Neopentyl alcohol, systematically known as 2,2-dimethyl-1-propanol, is a unique primary alcohol with the CAS number 75-84-3. Its distinct branched structure, featuring a quaternary carbon adjacent to the hydroxyl group, imparts significant steric hindrance. This characteristic influences its physical properties and chemical reactivity, making it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals, agrochemicals, and performance materials. This guide provides a comprehensive overview of its properties, synthesis, and analytical characterization.

Core Properties of this compound

This compound is a colorless, volatile crystalline solid at room temperature with a characteristic mint-like or peppermint odor.[1][2][3] Unlike its linear isomer, n-pentanol, its compact and symmetrical structure results in a relatively high melting point.[4]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 75-84-3 | [1][5] |

| Molecular Formula | C₅H₁₂O | [5][6][7] |

| Molecular Weight | 88.15 g/mol | [2][5][7] |

| Appearance | Colorless crystalline solid | [4][5] |

| Odor | Mint-like, Peppermint | [1][2] |

| Melting Point | 52-56 °C | [4][5] |

| Boiling Point | 113-114 °C | [4][5] |

| Density | 0.812 g/mL at 20 °C | [8] |

| Flash Point | 37 °C (98.6 °F) (closed cup) | [1][9] |

| Solubility in Water | 36 g/L | [8] |

| Vapor Density | 3.0 (Air = 1) | [2] |

| Vapor Pressure | 16.0 mmHg | [2] |

| LogP (octanol/water) | 1.31 | [2] |

Safety and Handling

This compound is classified as a flammable solid and is harmful if inhaled, causing respiratory irritation, drowsiness, or dizziness.[1][9] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[5] Standard personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn.[5]

| Hazard Statement | GHS Classification | Precautionary Measures |

| Flammable Solid | Category 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Harmful if Inhaled | Acute Toxicity, Inhalation (Category 4) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye protection/face protection. |

| May cause respiratory irritation | Specific Target Organ Toxicity – Single Exposure (Category 3) | If inhaled, remove person to fresh air and keep comfortable for breathing. |

| May cause drowsiness or dizziness | Specific Target Organ Toxicity – Single Exposure (Category 3) | Store in a well-ventilated place. Keep container tightly closed. |

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and limitations. Common methods include the reduction of pivalic acid or its derivatives, the Grignard reaction, and the hydroperoxide rearrangement of diisobutylene.

Experimental Protocol: Synthesis from Diisobutylene and Hydrogen Peroxide

This procedure is adapted from a well-established method and involves a two-step process: the formation of a hydroperoxide intermediate followed by its acid-catalyzed rearrangement.[5][10]

Step 1: Preparation of the Hydroperoxide

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 800 g of 30% hydrogen peroxide and cool in an ice bath.[5][10]

-

Separately, prepare a cold solution of 800 g of 95-96% sulfuric acid in 310 g of cracked ice.[5][10]

-

Slowly add the cold sulfuric acid solution to the stirred hydrogen peroxide, maintaining the temperature below 20 °C.[5][10]

-

Add 224.4 g (2 moles) of commercial diisobutylene over 5-10 minutes.[5][10]

-

Remove the ice bath and maintain the reaction mixture at approximately 25 °C with vigorous agitation for 24 hours.[5][10]

-

After 24 hours, discontinue stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer.[5][10]

Step 2: Decomposition of the Hydroperoxide

-

To a separate flask containing 500 g of 70% sulfuric acid and cooled in an ice bath, add the organic layer from Step 1 with vigorous stirring, maintaining the temperature between 15-25 °C.[5][10]

-

Continue stirring for an additional 30 minutes at 5-10 °C after the addition is complete.[5][10]

-

Allow the layers to separate and draw off the lower acid layer.[5][10]

-

The upper organic layer is then subjected to fractional distillation. The fraction boiling between 111-113 °C is collected as this compound.[5][10]

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocols for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for assessing the purity of volatile compounds like this compound.

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent, such as methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

GC Separation: Utilize a capillary column (e.g., HP-5MS) with a suitable temperature program. For instance, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium is typically used as the carrier gas.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum can be compared with library data for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.

-

Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8] Ensure the sample is fully dissolved and free of any solid particles.[8]

-

¹H NMR: The proton NMR spectrum of this compound is simple and characteristic. It will show a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene group adjacent to the hydroxyl group. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

Sample Preparation: As this compound is a solid at room temperature, the sample can be prepared as a KBr pellet or as a melt between two salt plates. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride) can be prepared.

-

Analysis: The FTIR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. Strong C-H stretching absorptions will be observed around 2800-3000 cm⁻¹.

Applications in Research and Development

The unique sterically hindered structure of this compound makes it a valuable building block in organic synthesis. It is utilized as an intermediate in the production of:

-

Plasticizers and Resins: Its esters are used as plasticizers.[6]

-

Lubricants: Neopentyl polyol esters are used as synthetic lubricants.

-

Pharmaceuticals and Agrochemicals: It serves as a precursor in the synthesis of various active compounds.[11][12]

-

Surfactants and Flotation Agents: Used in the synthesis of surfactants and as a flotation agent.[4][6]

-

Mitsunobu Reaction: It is employed in the Mitsunobu reaction, particularly with sterically hindered substrates.[4]

References

- 1. Page loading... [guidechem.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. whitman.edu [whitman.edu]

- 4. CN103641681A - Synthetic method of this compound of high purity - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound (NMR Spectrum) [chem.purdue.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. Preparation of this compound - Chempedia - LookChem [lookchem.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. depts.washington.edu [depts.washington.edu]

The Solubility Profile of Neopentyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neopentyl alcohol in various organic solvents. Due to its unique sterically hindered structure, this compound exhibits distinct solubility characteristics that are of significant interest in chemical synthesis, formulation development, and materials science. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these experimental procedures.

Quantitative Solubility Data

This compound is a colorless, crystalline solid at room temperature. Its solubility is dictated by its polar hydroxyl group and its compact, branched alkyl structure. While quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, its miscibility with several common solvents is widely reported. The term "miscible" indicates that the two substances mix in all proportions to form a homogeneous solution.

Below is a summary of the known solubility and miscibility of this compound in a range of organic solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility/Miscibility |

| Alcohols | Ethanol | Ambient | Miscible[1][2] |

| Methanol | Ambient | High solubility ("almost transparent")[3] | |

| Ethers | Diethyl Ether | Ambient | Very Soluble / Miscible[1][2][4] |

| Aromatic Hydrocarbons | Toluene | Not Specified | Miscible[5] |

| Benzene | Not Specified | Miscible[5] | |

| Ketones | Acetone | Not Specified | Miscible[5] |

| Esters | Not Specified | Not Specified | Miscible[5] |

| Water | Water | 20 | 40 g/L[3] |

| Water | 25 | 35 g/L[1][6][7] |

Note: "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure in chemistry. The following protocol describes a general method for determining the equilibrium solubility of this compound in a given organic solvent at a specified temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature bath (e.g., water or oil bath with temperature controller)

-

Sealable glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution:

-

Place a known volume of the organic solvent into a sealable glass vial containing a magnetic stir bar.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID for volatile compounds) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as grams per 100 grams of solvent ( g/100g ), grams per liter of solution (g/L), or mole fraction.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent.

References

- 1. This compound | C5H12O | CID 6404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. haihangchem.com [haihangchem.com]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound CAS#: 75-84-3 [m.chemicalbook.com]

- 7. This compound | 75-84-3 [amp.chemicalbook.com]

Thermochemical Profile of 2,2-dimethylpropan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethylpropan-1-ol, also known as neopentyl alcohol, is a primary alcohol with the chemical formula C5H12O.[1][2] Its unique sterically hindered structure, featuring a quaternary carbon adjacent to the hydroxyl group, imparts distinct physical and chemical properties. A thorough understanding of its thermochemical data is crucial for its application in various fields, including as a solvent, a reagent in organic synthesis, and potentially in pharmaceutical formulations. This technical guide provides a comprehensive overview of the key thermochemical properties of 2,2-dimethylpropan-1-ol, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for scientific professionals.

Core Thermochemical Data

The following tables summarize the essential thermochemical data for 2,2-dimethylpropan-1-ol, compiled from various sources. These values are critical for modeling chemical processes, predicting reaction outcomes, and ensuring process safety and efficiency.

Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | State | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -399.4 | kJ/mol | Liquid | [3] |

| Ideal Gas Heat of Formation | -319.07 | kJ/mol | Gas | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not explicitly found | kJ/mol |

Phase Change and Molar Properties

| Property | Value | Units | Condition | Reference |

| Enthalpy of Fusion (ΔfusH°) | 13.8 ± 3.0 | kJ/mol | [5] | |

| Enthalpy of Vaporization (ΔvapH°) | Refer to specific studies | kJ/mol | [6] | |

| Entropy of Fusion (ΔfusS) | 13.43 | J/(mol·K) | at 146 K | [7] |

| Ideal Gas Heat Capacity (Cp,gas) | Refer to specific studies | J/(mol·K) | [6] | |

| Molar Mass | 88.15 | g/mol | [3] |

Experimental Protocols

Accurate determination of thermochemical data relies on precise and well-defined experimental methodologies. Below are detailed descriptions of the common techniques employed to measure the key thermochemical properties of 2,2-dimethylpropan-1-ol.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is often determined indirectly through the enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity 2,2-dimethylpropan-1-ol is placed in a crucible within a high-pressure vessel (the "bomb").

-

Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion in Calorimeter: The bomb is then submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the alcohol releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

-

Temperature Monitoring: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the alcohol burned. The standard enthalpy of formation is then calculated using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO2 and H2O).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is a widely used technique to measure the heat flow associated with phase transitions, such as melting (fusion).

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of 2,2-dimethylpropan-1-ol (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating at a constant rate (e.g., 10 °C/min).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram (heat flow vs. temperature). The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak to determine the enthalpy of fusion in joules per gram, which is then converted to kilojoules per mole.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation. Various methods, such as the static or transpiration methods, can be employed.

Methodology (Static Method):

-

Sample Degassing: A sample of 2,2-dimethylpropan-1-ol is placed in a thermostated vessel connected to a pressure-measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air.

-

Temperature Control: The temperature of the vessel is precisely controlled and varied in a stepwise manner.

-

Pressure Measurement: At each temperature, the system is allowed to reach equilibrium, and the vapor pressure of the alcohol is recorded.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant. The enthalpy of vaporization can thus be calculated from the slope of the line.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of thermochemical data, from sample preparation to final data analysis and validation.

Caption: Generalized workflow for thermochemical data determination.

Conclusion

The thermochemical data of 2,2-dimethylpropan-1-ol are fundamental to its safe and effective use in research and industrial applications. This guide has provided a consolidated source of key thermochemical properties and detailed the experimental methodologies used for their determination. By understanding both the data and the techniques used to acquire them, researchers and professionals can better leverage the unique properties of this sterically hindered alcohol in their work.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Neopentyl Alcohol Derivatives

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting physical and chemical properties. This guide provides an in-depth look at the crystal structure of a neopentyl alcohol derivative, offering valuable insights into its solid-state conformation. Due to the limited availability of public crystallographic data for pure this compound, this document focuses on a well-characterized derivative, (-)-strychninium (+)-neopentyl-1-d phthalate, providing a foundational understanding for further research into neopentyl-containing compounds.

Crystallographic Data of (-)-Strychninium (+)-Neopentyl-1-d Phthalate

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of (-)-strychninium (+)-neopentyl-1-d phthalate.[5] This data is essential for understanding the spatial arrangement of the atoms within the crystal.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 18.564(6) Å |

| b | 7.713(2) Å |

| c | 23.361(8) Å |

| α | 90° |

| β | 94.18(4)° |

| γ | 90° |

| Volume (V) | 3336.0(5) ų |

| Molecules per Unit Cell (Z) | 2 |

| Temperature | 100 K |

| R-factor (R(F)) | 0.073 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of specific experimental procedures. The following sections detail the methodologies employed in the structural analysis of (-)-strychninium (+)-neopentyl-1-d phthalate, which serve as a representative workflow for small molecule crystallography.

Crystal Growth

Single crystals of sufficient size and quality are a prerequisite for X-ray diffraction studies. For the this compound derivative, crystals were obtained through slow evaporation.[5]

Methodology:

-

A 1:1 molar mixture of (-)-strychnine and (+)-neopentyl-1-d phthalate was dissolved in chloroform to a concentration of approximately 0.5 M.

-

The resulting solution was filtered to remove any particulate matter.

-

The filtered solution was then allowed to evaporate slowly over a period of 2.5 days.

-

This process yielded large, plate-like crystals of the chloroform solvate suitable for diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals were obtained, X-ray diffraction data was collected to determine the arrangement of atoms in the crystal lattice.

Methodology:

-

A selected crystal was mounted on a goniometer head.

-

The crystal was placed in a stream of cold nitrogen gas to maintain a constant temperature of 100 K throughout the experiment.

-

A modern four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) was used for data collection.

-

The crystal was rotated through a series of angles, and the diffraction pattern was recorded on a detector.

-

A total of 2768 unique reflections were collected for the analysis.[5]

Structure Solution and Refinement

The collected diffraction data was then processed to generate an electron density map, from which the positions of the atoms could be determined.

Methodology:

-

The positions of the heavier atoms were determined using direct methods.

-

The remaining non-hydrogen atoms were located from a difference Fourier map.

-

The structural model was then refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors.

-

Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final agreement factor (R(F)) for the refined structure was 0.073.[5]

Visualization of the Experimental Workflow

To provide a clear overview of the process of crystal structure determination, the following diagram illustrates the key stages involved.

Figure 1. Experimental workflow for crystal structure determination.

References

Neopentyl Alcohol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for neopentyl alcohol (CAS No. 75-84-3), tailored for professionals in research and development. This document outlines the chemical and physical properties, toxicological data, exposure limits, and detailed procedures for safe handling, storage, and emergency response.

Chemical and Physical Properties